Imipenem monohydrate Imipenem monohydrate Imipenem hydrate is a member of carbapenems. It contains an imipenem.
IMIPENEM is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1985 and has 5 approved and 8 investigational indications.
Brand Name: Vulcanchem
CAS No.: 74431-23-5
VCID: VC20748381
InChI: InChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2/t6-,7-,9-;/m1./s1
SMILES: Array
Molecular Formula: C12H19N3O5S
Molecular Weight: 317.36 g/mol

Imipenem monohydrate

CAS No.: 74431-23-5

Cat. No.: VC20748381

Molecular Formula: C12H19N3O5S

Molecular Weight: 317.36 g/mol

* For research use only. Not for human or veterinary use.

Imipenem monohydrate - 74431-23-5

Specification

CAS No. 74431-23-5
Molecular Formula C12H19N3O5S
Molecular Weight 317.36 g/mol
IUPAC Name (5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate
Standard InChI InChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2/t6-,7-,9-;/m1./s1
Standard InChI Key GSOSVVULSKVSLQ-JJVRHELESA-N
Isomeric SMILES C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O
Canonical SMILES CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O

Introduction

What is Imipenem Monohydrate?

Imipenem monohydrate is a semi-synthetic, broad-spectrum carbapenem antibiotic . It is derived from thienamycin, a naturally occurring compound produced by Streptomyces cattleya . Imipenem monohydrate is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including many multi-resistant strains .

  • Formula: C12H19N3O5S (Imipenem)

  • Molecular Weight: 317.36 g/mol

  • CAS Number: 74431-23-5

Co-administration with Cilastatin

Imipenem is rapidly degraded by the renal enzyme dehydropeptidase-1 (DHP-1) in the kidneys . To prevent this inactivation, it is almost always administered with cilastatin, a DHP-1 inhibitor .

Clinical Use and Therapeutic Drug Monitoring

Imipenem has a maximum clinical trial phase of IV across all indications and was first approved in 1985 . Clinical studies have demonstrated high efficacy in treating infections of various body systems . Therapeutic drug monitoring (TDM) of imipenem is performed in critically ill patients to ensure optimal drug concentrations .

Validation of Analytical Methods

Analytical methods for determining imipenem concentrations in plasma and effluent have been validated, demonstrating good linearity and reliability .

Stability

  • Plasma and effluent samples are stable at −70°C and 20°C for 30 days and 6 hours, respectively .

  • Patients’ samples are stable in an ice box for 2 hours .

Imipenem Distribution

Microdialysis studies have shown that free imipenem concentrations are virtually identical in blood, muscle, and lung tissues .

Key Specifications of Imipenem Monohydrate4

SpecificationValue
Melting Point193.0°C to 198.0°C
Infrared SpectrumAuthentic
Water5 to 8%
Percent Purity98%
Molecular Weight317.36

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator